

Surface Energy of C49 and C54 TiSi₂: A Technical Guide

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Compound of Interest

Compound Name: *Titanium disilicide*

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Abstract

Titanium disilicide (TiSi₂) is a critical material in the microelectronics industry, primarily utilized for contacts and interconnects due to its low resistivity and thermal stability. It exists in two main allotropic forms: the metastable C49 phase and the stable C54 phase. The transformation from the high-resistivity C49 phase to the low-resistivity C54 phase is a key processing step, and the nucleation and stability of these phases are heavily influenced by their surface and interfacial energies. This technical guide provides a comprehensive overview of the surface energies of C49 and C54 TiSi₂, summarizing key quantitative data from both experimental and computational studies. Detailed methodologies for the primary techniques used to determine these values are presented, along with visualizations of the underlying principles and experimental workflows. This document is intended for researchers, scientists, and engineers working in materials science and semiconductor device fabrication.

Introduction

The formation of titanium silicide thin films typically proceeds through the initial nucleation of the metastable C49 phase, which has a base-centered orthorhombic crystal structure. Upon further annealing at temperatures between 600°C and 700°C, the C49 phase transforms into the thermodynamically stable C54 phase, which possesses a face-centered orthorhombic structure and significantly lower electrical resistivity. The kinetics of this transformation are of

immense technological importance, as incomplete conversion to the C54 phase can lead to higher device resistance and performance variability.

The nucleation of both the C49 and C54 phases is governed by a competition between bulk and surface/interface free energies. It has been proposed that the preferential initial formation of the metastable C49 phase is due to its lower surface and interface energy, which results in a smaller nucleation barrier compared to the C54 phase.^[1] This guide delves into the quantitative surface energy values that underpin this phenomenon.

Quantitative Surface Energy Data

The surface energy of C49 and C54 TiSi_2 has been investigated through both theoretical first-principles calculations and experimental techniques. The following tables summarize the available quantitative data.

Computationally Determined Surface Energies

First-principles calculations based on Density Functional Theory (DFT) have been employed to determine the surface energies of various crystallographic planes of both C49 and C54 TiSi_2 . These studies consistently show that the surface energies of the C49 phase are generally lower than those of the C54 phase, providing a theoretical basis for the preferential nucleation of the C49 structure.

Phase	Crystallographic Plane	Termination	Calculated Surface Energy (J/m ²)	Reference
C49-TiSi ₂	(100)	Si	1.48	[2]
(100)	Ti	2.16	[2]	
(010)	Si	1.25	[2]	
(010)	Ti	1.89	[2]	
(001)	-	1.55	[2]	
C54-TiSi ₂	(100)	Si	1.54	[2]
(100)	Ti	2.25	[2]	
(010)	-	1.62	[2]	
(001)	-	1.78	[2]	

Note: The study by Iannuzzi and Miglio, using molecular dynamics with a tight-binding potential, also concluded that the C49 phase has a lower average surface energy than the C54 phase, further supporting the findings from DFT calculations.[2]

Experimentally Determined Surface and Interface Energies

Experimental determination of solid surface energies is challenging. A common method involves measuring the contact angle of silicide islands formed on a substrate and applying a solid-state capillarity model. These measurements often yield a combined term of the silicide's surface energy and the silicide-substrate interface energy.

TiSi ₂ Phase	Substrate	Annealing Temp. (°C)	Surface Energy (γ_{sv}) (J/m ²)	Interface Energy (γ_{sl}) (J/m ²)	Reference
C49	Si(111)	700-900	~0.6 - 0.8	~0.4 - 0.5	[1]
C54	Si(100)	800-900	~0.8 - 1.0	~0.5 - 0.6	[1]

Note: The values presented are estimations derived from the data in the cited literature. The original study provides a range of values and emphasizes the dependence on specific experimental conditions. For the C49 phase on Si(111), the silicide remains in the C49 structure even at high temperatures for the film thicknesses studied. In contrast, on Si(100), the transformation to the C54 phase occurs at the higher end of the annealing temperature range. [\[1\]](#)

Methodologies and Protocols

First-Principles Calculation of Surface Energy

First-principles calculations, particularly those based on DFT, are powerful theoretical tools for determining the surface energies of crystalline materials. The general workflow for such a calculation is outlined below.

- **Bulk Structure Optimization:** The calculation begins with the optimization of the bulk crystal structure of the TiSi₂ phase (either C49 or C54) to find its lowest energy state and the corresponding lattice parameters.
- **Slab Model Creation:** A "slab" model is constructed by cleaving the optimized bulk crystal along a specific crystallographic plane (e.g., (100), (010), (001)). This slab is periodic in two dimensions and has two surfaces exposed. A vacuum region is added perpendicular to the slab surfaces to prevent interactions between periodic images of the slab.
- **Slab Geometry Optimization:** The atomic positions within the slab are allowed to relax until the forces on the atoms are minimized. This accounts for surface reconstruction and relaxation phenomena.

- **Surface Energy Calculation:** The surface energy (γ) is then calculated using the following formula:

$$\gamma = (E_{\text{slab}} - n * E_{\text{bulk}}) / (2 * A)$$

where:

- E_{slab} is the total energy of the relaxed slab.
- n is the number of formula units of TiSi_2 in the slab.
- E_{bulk} is the energy per formula unit of the bulk material.
- A is the surface area of the slab. The factor of 2 in the denominator accounts for the two surfaces of the slab.

Figure 1: Workflow for first-principles calculation of surface energy.

Experimental Determination of Surface Energy via Contact Angle Measurement

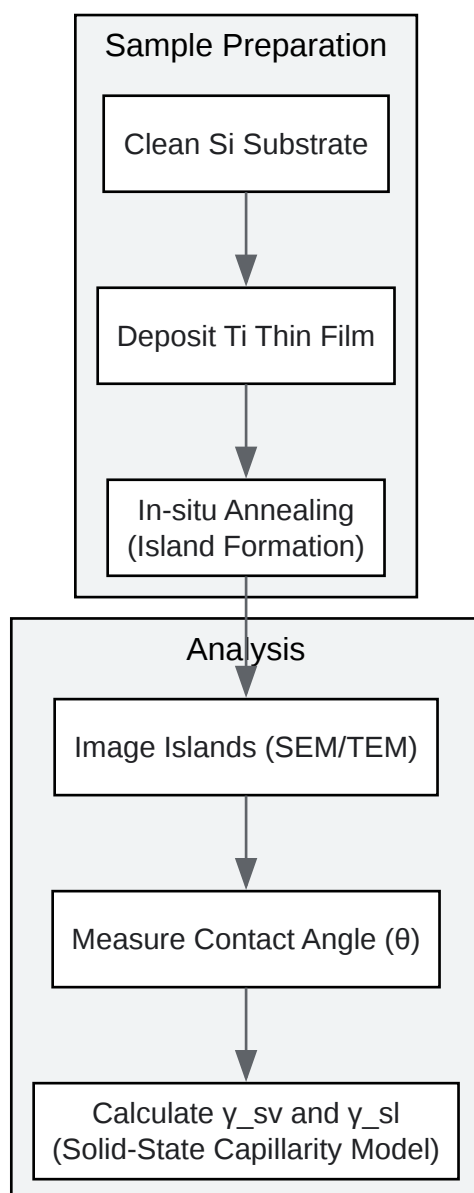
The experimental determination of the surface energy of a solid is often performed indirectly by measuring the contact angle of a liquid or a molten solid on its surface. For TiSi_2 , this involves the formation of islands on a silicon substrate and subsequent analysis.

- **Substrate Preparation:** A single-crystal silicon wafer (e.g., $\text{Si}(100)$ or $\text{Si}(111)$) is cleaned to remove any native oxide and contaminants. This is typically done in an ultra-high vacuum (UHV) chamber.
- **Thin Film Deposition:** A thin film of titanium is deposited onto the clean silicon substrate under UHV conditions.
- **In-situ Annealing:** The sample is annealed in-situ at a high temperature (e.g., $700\text{-}900^\circ\text{C}$). This promotes the reaction between titanium and silicon to form titanium silicide and induces the agglomeration of the silicide film into discrete islands.
- **Imaging:** The sample is cooled, and the morphology of the silicide islands is characterized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

- **Contact Angle Measurement:** The contact angle (θ) of the TiSi_2 islands on the Si substrate is measured from the SEM or TEM images.
- **Surface and Interface Energy Calculation:** The surface energy of the silicide (γ_{sv}) and the interface energy between the silicide and the substrate (γ_{sl}) are deduced using a solid-state capillarity model, which is an extension of Young's equation:

$$\gamma_s = \gamma_{sl} + \gamma_{sv} \cdot \cos(\theta)$$

where γ_s is the surface energy of the silicon substrate, which is a known value. By measuring the contact angle, the relationship between γ_{sv} and γ_{sl} can be established. Additional modeling or assumptions are often required to deconvolve these two terms.



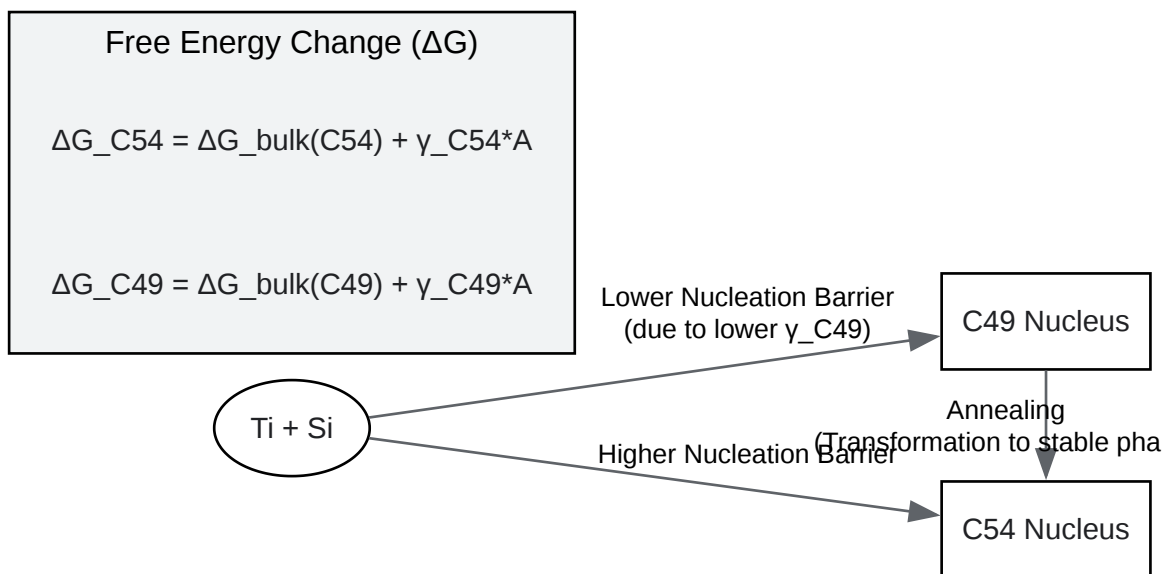
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Figure 2: Experimental workflow for determining surface and interface energies.

Role of Surface Energy in C49 to C54 Phase Transformation

The quantitative data presented in this guide supports the widely accepted model for the preferential nucleation of the metastable C49 TiSi_2 phase. The lower surface energy of the C49

phase reduces the overall free energy change associated with the formation of a nucleus, thereby lowering the nucleation barrier.



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Figure 3: Influence of surface energy on TiSi_2 phase nucleation.

While the C49 phase has a kinetic advantage in nucleation, the C54 phase is thermodynamically more stable in the bulk. Consequently, with sufficient thermal energy provided during annealing, the C49 phase transforms into the more stable, low-resistivity C54 phase.

Conclusion

The surface energies of the C49 and C54 phases of **titanium disilicide** are critical parameters that govern the phase formation sequence in Ti/Si thin film reactions. Both first-principles calculations and experimental measurements consistently indicate that the metastable C49 phase possesses a lower surface energy than the stable C54 phase. This lower surface energy provides a kinetic advantage for the nucleation of the C49 phase, explaining its initial formation despite its metastable nature. A thorough understanding of these surface energy values and the methodologies used to obtain them is essential for the continued optimization of TiSi_2 -based contacts and interconnects in advanced semiconductor devices.

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